METHYL 3-(THIEN-2-YL)ACRYLATE
Overview
Description
METHYL 3-(THIEN-2-YL)ACRYLATE, also known as this compound, is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(thien-2-yl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by recent research findings and data.
Chemical Structure and Synthesis
This compound, also known as 2-Propenoic acid, 3-(2-thienyl)-, methyl ester, has the molecular formula . Its synthesis typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This straightforward reaction pathway allows for the efficient production of the compound with high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections. The compound's structure facilitates interactions with biological targets, enhancing its efficacy against pathogens.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. This makes it a candidate for further pharmacological exploration in cancer therapy.
Other Biological Activities
The compound has also shown promise in other areas:
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Potential in Neurological Disorders : Its derivatives have been linked to potential applications in treating neurological conditions due to their interaction with specific receptors .
The mechanism by which this compound exerts its biological effects involves its ability to interact with various molecular targets within biological systems. The thiophene ring is known for participating in π-π interactions and hydrogen bonding, which may influence binding affinity and specificity to enzymes and receptors involved in disease processes .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Structure Type | Notable Activity |
---|---|---|
Methyl 3-(Furan-2-yl)acrylate | Furan derivative | Antimicrobial |
Methyl 3-(Pyridin-2-yl)acrylate | Pyridine derivative | Anticancer |
Methyl 3-(Thiophen-2-yl)propanoate | Thiophene derivative | Antifungal |
This compound stands out due to its distinct electronic properties imparted by the thiophene ring, making it particularly valuable in applications requiring specific electronic characteristics .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In cellular assays, the compound showed a dose-dependent reduction in cell viability among several cancer cell lines, indicating its potential as an anticancer agent. The study emphasized further investigation into its mechanism of action and possible combination therapies.
- Inflammation Models : In animal models of inflammation, this compound demonstrated a significant reduction in inflammatory markers, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
methyl (E)-3-thiophen-2-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420771 | |
Record name | methyl 3-(2-thienyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57502-38-2, 20883-96-9 | |
Record name | Methyl (2E)-3-(2-thienyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57502-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(2-thienyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the photochemical dimerization of Methyl 3-(2-thienyl)acrylate compared to Methyl 3-(2-furyl)acrylate?
A1: The research demonstrates that Methyl 3-(2-thienyl)acrylate is significantly less reactive in photochemical dimerization compared to Methyl 3-(2-furyl)acrylate. While Methyl 3-(2-furyl)acrylate yields a 90% conversion to dimers, Methyl 3-(2-thienyl)acrylate only results in a 25% overall yield of its dimeric forms []. This difference highlights the impact of the heteroatom within the ring structure on the reactivity of these acrylate derivatives in photo-induced dimerization reactions.
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